Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione
Overview
Description
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyridazines This compound is characterized by a fused ring system that includes both pyrimidine and pyridazine rings
Mechanism of Action
Target of Action
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione is a compound that has been synthesized for its potential application in medicinal chemistry . It is structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids Similar compounds have been found to inhibit phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase .
Mode of Action
It is known that similar compounds interact with their targets through the formation of hydrogen bonds . For instance, the pyrimido[4,5-d][1,3]oxazin-2-one core was found to occupy the pocket adjacent to the hinge region, forming classic bidentate hydrogen bond interactions with the backbone of Met477 .
Biochemical Pathways
Similar compounds have been found to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to pass drug-likeness and adme properties, with fewer toxic properties .
Result of Action
Similar compounds have been found to exhibit significant inhibitory activity , suggesting that this compound may also have significant inhibitory effects on its targets.
Action Environment
It is known that negative lifestyle, food habits, and environmental factors can cause up to 90% of cancer cases , suggesting that these factors may also influence the action of this compound.
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions: Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimido[4,5-D]pyridazine oxides, while reduction can produce dihydropyrimido[4,5-D]pyridazine derivatives.
Scientific Research Applications
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, such as anticancer agents and enzyme inhibitors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and agrochemicals.
Comparison with Similar Compounds
Pyrido[2,3-D]pyrimidin-5-one: This compound shares a similar fused ring system but differs in the position and type of substituents.
Pyrimidino[4,5-D][1,3]oxazine: Another related compound with a different heterocyclic structure.
Uniqueness: Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione is unique due to its specific ring fusion and the positions of nitrogen atoms within the rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1H-pyrimido[4,5-d]pyridazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5-3-1-7-8-2-4(3)9-6(12)10-5/h1-2H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXOHYAWQSFGSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=N1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419925 | |
Record name | PYRIMIDO[4,5-D]PYRIDAZINE-2,4(1H,3H)-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17257-96-4 | |
Record name | PYRIMIDO[4,5-D]PYRIDAZINE-2,4(1H,3H)-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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